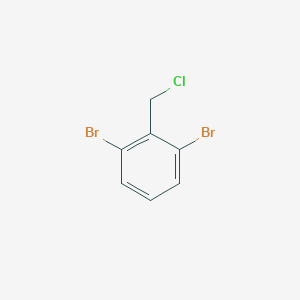

1,3-Dibromo-2-(chloromethyl)benzene

Description

BenchChem offers high-quality 1,3-Dibromo-2-(chloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-(chloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXXGYGHMXZRRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Dibromo-2-(chloromethyl)benzene CAS 19230-27-4 properties

Technical Whitepaper: 1,3-Dibromo-2-chlorobenzene (CAS 19230-27-4)

Part 1: Critical Disambiguation (Nomenclature vs. CAS)

WARNING: Identity Conflict Detected Before proceeding, the researcher must verify the chemical identity. The CAS number provided (19230-27-4 ) corresponds to 1,3-Dibromo-2-chlorobenzene (also known as 2,6-Dibromochlorobenzene).[1][2]

-

Structure: A benzene ring substituted directly with one chlorine (C2) and two bromines (C1, C3).

The name provided in the topic request, "1,3-Dibromo-2-(chloromethyl)benzene," refers to a benzyl chloride derivative (also known as 2,6-Dibromobenzyl chloride). This molecule contains an external methylene group (-CH₂Cl) and has significantly different reactivity (e.g., it is a potent alkylating agent/lachrymator, whereas CAS 19230-27-4 is an aryl halide).

This guide focuses exclusively on the molecule defined by the CAS 19230-27-4 (Aryl Chloride).

Part 2: Chemical Identity & Physicochemical Profile

1,3-Dibromo-2-chlorobenzene is a highly functionalized halogenated aromatic building block.[3] Its value in drug discovery lies in its differential reactivity : the presence of three halogen atoms allows for sequential, site-selective metal-catalyzed cross-coupling reactions. The steric bulk of the two bromine atoms flanking the chlorine atom creates a "steric pocket" that protects the C2 position, influencing both metabolic stability and synthetic pathways.

Table 1: Physicochemical Properties

| Property | Value | Context/Notes |

| CAS Number | 19230-27-4 | Unique Identifier |

| IUPAC Name | 1,3-Dibromo-2-chlorobenzene | Common: 2,6-Dibromochlorobenzene |

| Molecular Formula | C₆H₃Br₂Cl | |

| Molecular Weight | 270.35 g/mol | |

| Appearance | White to light yellow crystalline solid | Oxidizes slightly upon light exposure |

| Melting Point | 68.0 – 72.0 °C | Sharp melting range indicates high crystallinity |

| Boiling Point | ~266 °C | High thermal stability |

| Density | ~2.02 g/cm³ | High density due to heavy halogen load |

| Solubility | Soluble in DCM, CHCl₃, THF, Toluene | Insoluble in water; limited solubility in alcohols |

| Partition Coeff.[1][2][3][5] (LogP) | ~3.9 | Highly lipophilic; membrane permeable |

Part 3: Synthetic Accessibility & Protocols

The synthesis of CAS 19230-27-4 is non-trivial due to the directing effects of the halogens. Direct bromination of chlorobenzene yields a mixture of isomers (predominantly para), making the 2,6-isomer (which is ortho, ortho to the chlorine) difficult to access via simple electrophilic substitution.

Primary Synthetic Route: Sandmeyer Reaction

The most reliable route for high-purity synthesis is via the Sandmeyer reaction of 2,6-dibromoaniline. This ensures the correct substitution pattern.

Protocol: Deaminative Chlorination of 2,6-Dibromoaniline

-

Diazotization: Dissolve 2,6-dibromoaniline (1.0 eq) in concentrated HCl at 0°C. Add NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

-

Substitution: Transfer the cold diazonium solution into a stirred solution of CuCl (1.2 eq) in HCl/H₂O.

-

Workup: The diazonium group is replaced by Cl. Gas evolution (N₂) is observed. Extract with Dichloromethane (DCM).

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes) to yield 1,3-dibromo-2-chlorobenzene.

Visualization: Synthetic Pathway

Figure 1: Targeted synthesis via Sandmeyer reaction to ensure 1,2,3-substitution pattern.

Part 4: Reactivity & Mechanistic Insights

The core utility of CAS 19230-27-4 in medicinal chemistry is its Orthogonal Reactivity .

-

The "Ortho Effect" (Steric Shielding): The Chlorine atom at position 2 is flanked by two bulky Bromine atoms. This makes the C2-Cl bond extremely resistant to nucleophilic aromatic substitution (SNAr) or oxidative addition by Palladium, relative to the C1/C3-Br bonds.

-

Selective Lithium-Halogen Exchange: Treatment with n-Butyllithium (n-BuLi) at -78°C results in selective exchange of one Bromine atom (forming the mono-lithio species) without touching the Chlorine. This allows for the introduction of electrophiles (aldehydes, boronic esters) at the 1-position.

-

Sequential Cross-Coupling:

-

Step 1: Suzuki/Buchwald coupling at the Br positions (more reactive).

-

Step 2: Activation of the Cl position (requires specialized bulky ligands like Buchwald biaryl phosphines or N-heterocyclic carbenes to overcome the steric hindrance).

-

Visualization: Reactivity Logic Tree

Figure 2: Chemoselectivity profile demonstrating the stability of the C-Cl bond under standard conditions.

Part 5: Applications in Drug Discovery

-

Scaffold Construction: Used to synthesize 1,2,3-trisubstituted benzenes , a motif found in various kinase inhibitors and liquid crystal displays.

-

Atropisomerism: When bulky groups are coupled to the bromine positions, the rotation around the new C-C bonds can be restricted by the central chlorine, creating axial chirality (atropisomers). This is increasingly relevant in modern drug design to increase selectivity.

-

Heterocycle Synthesis: Precursor for fused ring systems (e.g., dibenzofurans) via intramolecular cyclization after initial functionalization.

Part 6: Safety & Handling (SDS Summary)

While CAS 19230-27-4 is not a volatile lachrymator like its benzyl chloride counterpart, it poses specific hazards:

-

GHS Classification: Warning.[2]

-

H-Statements:

-

Handling: Use standard PPE (Nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature, protected from light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14029661, 1,3-Dibromo-2-chlorobenzene. Retrieved from [Link]

Sources

- 1. 2,4-Dibromo-1-chlorobenzene | 29604-75-9 | Benchchem [benchchem.com]

- 2. 1,3-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 19230-27-4: 1,3-dibromo-2-chlorobenzene | CymitQuimica [cymitquimica.com]

- 4. Chemical Reagents 39 page [amp.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 1,3-Dibromo-2,5-dichlorobenzene | C6H2Br2Cl2 | CID 14029667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: 2,6-Dibromobenzyl Chloride – Structural Analysis and Synthetic Utility

[1]

Physicochemical Profile & Structural Identity[1][2][3]

2,6-Dibromobenzyl chloride (IUPAC: 2-(chloromethyl)-1,3-dibromobenzene) is a sterically congested benzyl halide.[1] Its structure is defined by a benzene ring substituted with two bromine atoms at the ortho positions (2,6-) relative to a chloromethyl group at position 1.[1] This "1,2,3-substitution pattern" creates a unique electronic and steric environment, making the benzylic carbon highly electrophilic yet shielded, which influences its reactivity in nucleophilic substitutions (

Key Data Summary

| Property | Value / Description |

| Chemical Name | 2,6-Dibromobenzyl chloride |

| IUPAC Name | 2-(chloromethyl)-1,3-dibromobenzene |

| Molecular Formula | |

| Molecular Weight | 284.37 g/mol |

| CAS Number | Not widely indexed in commercial catalogs; typically prepared in situ or from precursors (see below).[1] |

| Key Precursor CAS | 1013031-65-6 (2,6-Dibromobenzyl alcohol) |

| Related Analog CAS | 93701-32-7 (2,6-Dibromobenzyl bromide) |

| Physical State | White to off-white crystalline solid (approx.[1] MP: 40–50 °C, estimated based on analogs).[1] |

| Solubility | Soluble in DCM, THF, Toluene, Chloroform; insoluble in water.[1] |

Structural Visualization

The molecule features a central benzylic carbon flanked by two bulky bromine atoms.[1] This steric crowding prevents facile attack by large nucleophiles but allows for highly selective transformations with smaller, potent nucleophiles.[1]

Figure 1: Connectivity graph of 2,6-Dibromobenzyl chloride showing the steric shielding of the benzylic position by ortho-bromine atoms.[1]

Synthetic Pathways & Production[1][4]

Due to the specific halogenation pattern, 2,6-dibromobenzyl chloride is rarely sourced directly.[1] It is most reliably synthesized from 2,6-dibromobenzyl alcohol using thionyl chloride (

Protocol: Deoxychlorination of 2,6-Dibromobenzyl Alcohol

Objective: Convert 2,6-dibromobenzyl alcohol to 2,6-dibromobenzyl chloride with high fidelity.

Reagents:

-

Precursor: 2,6-Dibromobenzyl alcohol (1.0 equiv) [CAS: 1013031-65-6][1][2]

-

Reagent: Thionyl Chloride (

) (1.5–2.0 equiv)[1] -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

-

Catalyst: DMF (catalytic drops, optional)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 2,6-dibromobenzyl alcohol (10 mmol) in anhydrous DCM (20 mL).

-

Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (15 mmol) dropwise via a syringe over 10 minutes.[1] Caution:

and HCl gas evolution will occur.[1] -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc 8:2).

-

Workup: Evaporate the solvent and excess

under reduced pressure (rotary evaporator). -

Purification: The residue is typically a pure white solid.[1] If necessary, recrystallize from hexane or pass through a short silica plug (eluting with 5% EtOAc/Hexane) to remove trace acid.[1]

Mechanism & Validation:

The reaction proceeds via an

Figure 2: Synthetic workflow for the conversion of the alcohol precursor to the chloride target.

Reactivity & Applications in Drug Discovery[2]

2,6-Dibromobenzyl chloride serves as a "lynchpin" scaffold.[1] The benzylic chloride allows for the attachment of the aryl ring to a larger pharmacophore, while the two bromine atoms serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]

Core Reactivity Modes

-

Benzylic Substitution (

): The chloride is a good leaving group.[1] Reaction with amines, thiols, or alkoxides yields 2,6-dibromobenzyl-functionalized derivatives.[1]-

Note: The steric bulk of the ortho-bromines slows down

rates compared to unsubstituted benzyl chloride, requiring longer reaction times or stronger nucleophiles.[1]

-

-

Lithiation/Exchange: The Ar-Br bonds can be selectively lithiated (using

-BuLi) to introduce formyl, carboxyl, or boronic acid groups after the benzylic substitution is complete.[1]

Case Study: Synthesis of Sulfonyl Chlorides

A primary application of this scaffold is in the synthesis of 2,6-dibromobenzylsulfonyl chloride , a potent electrophile for sulfonamide drug synthesis.[1]

-

Step 1: 2,6-Dibromobenzyl chloride + Thiourea

Isothiouronium salt.[1] -

Step 2: Oxidative chlorination (

or

Figure 3: Divergent synthetic utility of the 2,6-dibromobenzyl chloride scaffold.

Handling & Safety Protocols

As a benzylic halide, 2,6-dibromobenzyl chloride possesses alkylating properties and potential lachrymatory effects.[1]

-

Hazard Classification: Corrosive (Skin Corr.[1] 1B), Lachrymator.[1]

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolyzes to alcohol over time).

-

PPE: Nitrile gloves, safety goggles, and a working fume hood are mandatory.[1]

-

Spill Cleanup: Adsorb with sand/vermiculite. Neutralize surfaces with dilute aqueous sodium bicarbonate.

References

Safety data sheet SDS for 1,3-Dibromo-2-(chloromethyl)benzene

The following technical guide is structured as an advanced operational whitepaper. It moves beyond the static constraints of a standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the compound's risks, handling protocols, and chemical behavior.

CAS Number: 858006-31-2 Formula: C₇H₅Br₂Cl Molecular Weight: 284.38 g/mol

Executive Summary & Structural Analysis

For the Researcher: This compound is not merely a halogenated aromatic; it is a bifunctional electrophile . Its reactivity profile is defined by two distinct zones:

-

The Benzylic Center (C-Cl): A highly reactive alkylating site susceptible to nucleophilic attack (

) and hydrolysis. This is the primary source of acute toxicity and instability. -

The Aromatic Core (Ar-Br): Two bromine atoms at the 1,3-positions provide steric bulk and electron-withdrawing effects, deactivating the ring but serving as handles for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Operational Implication: The chloromethyl group dictates the immediate safety protocols (corrosivity/lachrymatory potential), while the aryl bromides dictate the long-term waste management (halogenated waste).

Hazard Assessment: Mechanistic Toxicology

Standard SDS codes often fail to capture the "why." Below is the causality analysis of the hazards.

The Alkylation Threat (H314 / H350 Suspected)

The benzylic chloride moiety is a potent alkylating agent . Upon contact with biological tissue, it does not just "burn"; it covalently modifies DNA and proteins.

-

Mechanism: The carbon-chlorine bond is polarized. Nucleophilic residues in biological tissue (DNA bases, protein thiols) attack the benzylic carbon, displacing the chloride ion.

-

Result: Immediate cell death (necrosis) and potential long-term genotoxicity.

-

Signal Word: DANGER

Hydrolysis & Acid Release (EUH014 / H318)

Upon contact with mucosal moisture (eyes, lungs), the compound hydrolyzes:

-

Clinical Consequence: The release of hydrochloric acid in situ causes severe chemical burns and pulmonary edema.

-

Lachrymator: Expect immediate tearing and respiratory distress even at low concentrations.

Quantitative Hazard Data (Estimated from Analogs)

Data extrapolated from close structural analog 1,3-Dibromo-2-(bromomethyl)benzene (CAS 93701-32-7).

| Parameter | Value / Classification | Operational Note |

| Skin Corrosion | Category 1B | Causes severe burns and eye damage.[1] |

| Acute Tox (Oral) | Category 4 | Harmful if swallowed.[1][2][3] |

| Sensitization | Skin Sensitizer | May cause allergic skin reaction. |

| Flash Point | >110°C (Predicted) | Combustible but not highly flammable. |

| Storage Temp | 2–8°C | CRITICAL: Prevents slow hydrolysis/degradation. |

Operational Protocols: Handling & Storage

Trustworthiness in chemistry comes from redundancy. The following protocols create a self-validating safety loop.

The "Dry-Chain" Storage Protocol

Because benzylic halides are moisture-sensitive, standard refrigeration is insufficient if the container seal is compromised.

-

Primary Container: Glass vial with Teflon-lined septum cap.

-

Secondary Containment: Sealed jar containing desiccant (e.g., Drierite or activated molecular sieves).

-

Temperature: Maintain at 2–8°C.

-

Validation: Check desiccant color indicator weekly. If desiccant is pink/exhausted, assume moisture ingress and re-verify compound purity via TLC/NMR.

Safe Handling Workflow (Visualized)

This workflow minimizes exposure to the lachrymatory vapors and prevents hydrolysis.

Figure 1: The "Dry-Chain" handling cycle designed to prevent hydrolysis-induced degradation and operator exposure.

Emergency Response Architecture

In the event of exposure, the "water first" rule applies, but with specific modifications for alkylating agents.

Ocular Exposure (Lachrymator Protocol)

-

Immediate Action: Force eyelids open. Flush with lukewarm water for minimum 15 minutes .

-

Contraindication: Do NOT use neutralization agents (e.g., baking soda) in the eyes; the heat of reaction will worsen the burn.

-

Medical: Seek ophthalmologist immediately. Mention "Alkylating Benzylic Halide."[3][4][5][6]

Skin Contact (Decontamination Logic)

-

Drench: Immediate water flush.[7]

-

Soap: Use lipophilic soap (e.g., dish soap) to remove the oily organic residue. Water alone may bead off the hydrophobic aromatic ring.

-

Indicator: If a "sticky" sensation persists, the compound is still present.

Spill Management (DOT Diagram)

Figure 2: Logic flow for managing spills of lachrymatory alkylating agents.

Disposal & Deactivation

Never dispose of the active alkylating agent directly. It must be chemically quenched.

Quench Protocol:

-

Dissolve waste material in a solvent (e.g., acetone).

-

Add a nucleophilic base (e.g., 10% aqueous NaOH or Ammonia).

-

Stir for 1 hour.

-

Chemistry: This converts the reactive Ar-CH2-Cl into the benign Ar-CH2-OH (alcohol) or Ar-CH2-NH2 (amine).

-

-

Adjust pH to neutral.

-

Discard as Halogenated Organic Waste (due to the Ar-Br groups).

References

-

PubChem. (n.d.).[1] 1,3-Dibromo-2-(bromomethyl)benzene (Analogous Hazard Data). National Library of Medicine. Retrieved February 20, 2026, from [Link]

Sources

- 1. 1,3-Dibromo-2-(bromomethyl)benzene | C7H5Br3 | CID 13381015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dibromo-2-chlorobenzene | C6H3Br2Cl | CID 14029661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]

- 5. keyorganics.net [keyorganics.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,6-Dibromobenzyl Chloride for Advanced Research and Development

This guide provides an in-depth exploration of 2,6-dibromobenzyl chloride (also known as 2-chloromethyl-1,3-dibromobenzene), a key intermediate in the synthesis of novel therapeutics and complex organic molecules. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a detailed overview of its physical and chemical properties, along with robust protocols for its characterization.

Core Properties of 2,6-Dibromobenzyl Chloride

2,6-Dibromobenzyl chloride is a halogenated aromatic compound of significant interest due to the strategic placement of its reactive functional groups. The presence of two bromine atoms on the benzene ring and a chloromethyl group provides multiple sites for synthetic modification, making it a versatile building block in medicinal chemistry and materials science.

Physical State and Appearance

At ambient temperature, 2,6-dibromobenzyl chloride exists as a white solid . This crystalline nature is a critical attribute for purification and handling in a laboratory setting.

Melting Point

While a precise melting point for 2,6-dibromobenzyl chloride is not consistently reported in publicly available literature, its solid state at room temperature indicates a melting point above ambient conditions. For comparison, the structurally related compound, 2,6-dichlorobenzyl bromide, has a reported melting point of 54-56 °C. It is imperative for researchers to determine the melting point of their synthesized or procured 2,6-dibromobenzyl chloride as a key indicator of purity.

Table 1: Summary of Physical Properties

| Property | Value | Source |

| Physical Appearance | White solid | |

| Melting Point (°C) | Not reported | - |

Experimental Characterization Protocols

To ensure the quality and identity of 2,6-dibromobenzyl chloride for research and development, rigorous characterization is essential. The following sections detail the standardized methodologies for determining its physical appearance and melting point.

Protocol for Visual Inspection of Physical Appearance

The visual inspection of a chemical is the first line of assessment for its purity and integrity.

Objective: To qualitatively assess the physical state, color, and homogeneity of a sample of 2,6-dibromobenzyl chloride.

Materials:

-

Sample of 2,6-dibromobenzyl chloride

-

Clean, dry watch glass or vial

-

Spatula

-

Well-lit inspection area with a neutral background (white and black)[1][2]

Procedure:

-

Sample Preparation: Place a small, representative sample of the 2,6-dibromobenzyl chloride onto a clean, dry watch glass.

-

Lighting and Background: Conduct the inspection under bright, uniform lighting. Observe the sample against both a white and a black background to enhance the detection of any color impurities or foreign particulates.

-

Color Assessment: Carefully observe the color of the solid. A pure sample should appear as a uniform white. Note any yellowish or off-white coloration, which may indicate the presence of impurities.

-

Form and Homogeneity: Examine the physical form of the solid. Note if it is crystalline, powdered, or amorphous. Check for homogeneity, ensuring there are no visible clumps of different colors or textures.

-

Particulate Contamination: Inspect for any foreign visible particles. The absence of such particles is an indicator of a clean sample.[1]

-

Documentation: Record all observations in a laboratory notebook, including the date, sample identifier, and a detailed description of the appearance.

Protocol for Melting Point Determination

The melting point is a fundamental physical property that provides a strong indication of a crystalline solid's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities will lead to a depressed and broader melting range.[3][4]

Objective: To determine the melting point range of a sample of 2,6-dibromobenzyl chloride using a capillary melting point apparatus.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of finely powdered 2,6-dibromobenzyl chloride

-

Mortar and pestle (if the sample is not already a fine powder)

-

Thermometer calibrated for the apparatus

Procedure:

-

Sample Preparation:

-

Ensure the 2,6-dibromobenzyl chloride sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.[5]

-

Load a capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Pack the solid into the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube. The packed sample height should be 2-3 mm.[4][6]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown sample, it is efficient to first perform a rapid heating to get an approximate melting point range.

-

Accurate Determination: For a precise measurement, heat the sample at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute as the melting point is approached.[3][6]

-

Record the Melting Range:

-

The first temperature (T1) is recorded when the first droplet of liquid becomes visible.

-

The second temperature (T2) is recorded when the entire sample has completely melted into a clear liquid.

-

-

The melting point is reported as the range T1 - T2.

-

-

Data Interpretation:

-

A sharp melting range (≤ 1°C) is indicative of high purity.

-

A broad melting range (> 2°C) and a melting point lower than the literature value (if available) suggest the presence of impurities.

-

Synthesis and Mechanistic Considerations

A documented synthesis of 2,6-dibromobenzyl chloride involves the chlorination of 2,6-dibromobenzyl alcohol. This reaction provides a reliable route for obtaining the target compound in a laboratory setting.

Synthetic Workflow

The conversion of 2,6-dibromobenzyl alcohol to 2,6-dibromobenzyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Caption: Synthesis of 2,6-Dibromobenzyl Chloride.

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is converted into a better leaving group, which is then displaced by a chloride ion. The use of a solvent like tetrahydrofuran (THF) is common for such transformations. The gaseous byproducts, sulfur dioxide and hydrogen chloride, are evolved from the reaction mixture, driving the reaction to completion.

Conclusion

References

- CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride.

-

Melting point determination. University of Calgary. [Link]

-

DETERMINATION OF MELTING POINTS. University of Technology, Iraq. [Link]

-

Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan University. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Visual Inspection Protocol. U.S. Food and Drug Administration. [Link]

-

Visual Inspection Services for Biopharm Quality & Compliance. Coriolis Pharma. [Link]

Sources

Methodological & Application

Radical halogenation conditions for 1,3-dibromo-2-methylbenzene

Application Note: Precision Radical Bromination of 1,3-Dibromo-2-methylbenzene

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Ortho Effect" The bromination of 1,3-dibromo-2-methylbenzene (also known as 2,6-dibromotoluene) is not a trivial Wohl-Ziegler reaction. Unlike simple toluene, this substrate features two bulky bromine atoms flanking the methyl group. These ortho-substituents create a significant steric barrier (the "picket fence" effect), shielding the benzylic protons from the succinimidyl radical.

Strategic Solution

Standard protocols (NBS/CCl₄/Reflux) often fail to achieve full conversion or require excessive reaction times for this substrate. To ensure high yields and reproducibility, this guide prioritizes High-Temperature Kinetics using

Part 2: Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism.[1][2] The critical rate-determining step (RDS) is the abstraction of a hydrogen atom from the methyl group by the succinimidyl radical.

Steric Constraint: The transition state for hydrogen abstraction requires the approaching radical to align with the C-H bond. The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å) or Fluorine (1.47 Å), causing severe steric clashing during this approach.

Graphviz Diagram: Radical Cycle & Steric Blockade

Figure 1: The radical chain mechanism.[1] The red arrow indicates the Rate-Determining Step (RDS), which is kinetically retarded by the two ortho-bromine atoms.

Part 3: Experimental Protocols

Protocol A: Thermal Bromination (The "Gold Standard")

Recommended for: Lab scale (1g – 50g), high reliability, difficult substrates.

Rationale: We utilize

Reagents:

-

Substrate: 1,3-Dibromo-2-methylbenzene (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv). Note: Recrystallize NBS from water if it is yellow/aged.

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv initially).

-

Solvent: PhCF₃ (Trifluorotoluene) (Concentration: 0.2 – 0.5 M).

Step-by-Step Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen/argon bubbler.

-

Dissolution: Add the substrate and PhCF₃. Stir until dissolved.

-

De-oxygenation (CRITICAL): Sparge the solution with nitrogen for 15 minutes. Oxygen is a radical scavenger and will induce a long induction period, leading to potential runaway exotherms later.

-

Reagent Addition: Add NBS and 50% of the AIBN (0.025 equiv) under a positive pressure of nitrogen.

-

Reaction: Heat the mixture to a gentle reflux (bath temp ~110°C).

-

Visual Cue: The dense white NBS solid at the bottom will gradually convert to less dense succinimide, which floats to the top.

-

-

Monitoring: Check by HPLC or GC after 4 hours.

-

If conversion < 50%:: Cool slightly, add the remaining AIBN (0.025 equiv), and resume reflux.

-

Target: Stop reaction at 90-95% conversion . Pushing to 100% increases the risk of gem-dibromination (forming the tribromide), which is inseparable by crystallization.

-

-

Workup:

-

Purification: Recrystallize from Ethanol or Hexanes/EtOAc.

Protocol B: Photochemical Bromination (The "Green" Method)

Recommended for: Process safety, mild conditions, avoiding thermal initiators.

Rationale: Light (specifically blue LED ~450-470nm) cleaves the N-Br bond directly or excites the

Reagents:

-

Solvent: Acetonitrile (MeCN) or Ethyl Acetate (degassed).

-

Light Source: Blue LED strip (approx. 10-20W power).

Workflow:

-

Dissolve Substrate (1.0 eq) and NBS (1.1 eq) in MeCN (0.1 M).

-

Place the vessel within 2-5 cm of the LED source. Ensure cooling (fan) is applied to the vessel to maintain ambient temperature.

-

Stir vigorously. Irradiation typically requires 6–12 hours due to the steric hindrance.

-

Note: If the reaction stalls, the addition of a catalytic amount of HBr (2 drops of 48% aq. HBr) can "kickstart" the radical chain by generating the initial

.[1]

Part 4: Data & Optimization Matrix

Solvent Selection Guide

| Solvent | Boiling Point | Relative Rate (Est.) | Green Rating | Notes |

| PhCF₃ | 102°C | High | Good | Recommended. Best balance of temp & solubility. |

| Acetonitrile | 82°C | Medium | Excellent | Good for photochemical; polar nature can complicate workup. |

| Ethyl Acetate | 77°C | Medium | Excellent | Prone to H-abstraction side reactions if reaction is prolonged. |

| CCl₄ | 77°C | High | Banned | Historical reference only. Do not use. |

| Benzene | 80°C | High | Poor | Carcinogenic. Avoid. |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for stalled reactions.

Part 5: Safety & References

Safety Protocol (E-E-A-T Critical):

-

Induction Period: Radical reactions often have a "quiet" period followed by a rapid exotherm. Never add all initiator at once if the reaction has not started (indicated by reflux/color change).

-

Lachrymator: The product, 2,6-dibromobenzyl bromide, is a potent lachrymator (tear gas). All operations, including weighing and rotovap cleaning, must occur in a functioning fume hood.

-

Waste: Quench all glassware with sodium thiosulfate solution before removing from the hood to neutralize active brominating agents.

References

-

Wohl-Ziegler Reaction Mechanism & Conditions:

-

Green Solvents for Bromination (PhCF3 & MeCN):

-

Title: A Safe and Green Benzylic Radical Bromination Experiment

-

Source: Journal of Chemical Education (via ResearchGate)

-

URL:[Link]

-

-

Photochemical Flow Protocols:

-

Title: A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow

-

Source: The Journal of Organic Chemistry (ACS Publications)

-

URL:[Link]

-

-

Steric Hindrance in Benzylic Bromination (Analogous Substrates):

-

General Radical Bromination Rates & Selectivity:

Sources

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solid-state regio- and stereo-selective benzylic bromination of diquinoline compounds using N-bromosuccinimide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to Nucleophilic Substitution Reactions of 2,6-Dibromobenzyl Chloride

Strategic Overview: Navigating Steric Hindrance in Benzyl Halide Chemistry

2,6-Dibromobenzyl chloride is a valuable synthetic intermediate, yet its utility is profoundly influenced by its structure. The presence of two bulky bromine atoms ortho to the benzylic methylene group introduces significant steric hindrance. This structural feature creates a fascinating mechanistic dichotomy in nucleophilic substitution reactions, steering the system away from the straightforward pathways observed with unhindered benzyl halides. For researchers in medicinal chemistry and materials science, understanding and controlling these pathways is paramount for achieving desired synthetic outcomes.

This guide provides an in-depth analysis of the factors governing the reactivity of 2,6-dibromobenzyl chloride. We will explore the competitive nature of Sₙ1 and Sₙ2 mechanisms at this hindered benzylic center and provide detailed, field-tested protocols for directing the reaction toward the desired product with various nucleophiles.

The Mechanistic Crossroads: Sₙ1 vs. Sₙ2 at a Hindered Center

The core challenge in reactions involving 2,6-dibromobenzyl chloride is overcoming the steric shield imposed by the ortho-bromo groups. This shield directly impedes the backside attack required for a classical bimolecular (Sₙ2) substitution.[1][2][3] Conversely, the benzylic position is inherently capable of stabilizing a positive charge through resonance with the aromatic ring, making a unimolecular (Sₙ1) pathway, via a carbocation intermediate, a plausible alternative.[4][5]

The choice between these two pathways is not arbitrary; it can be deliberately influenced by the careful selection of reaction conditions, primarily the nucleophile and the solvent.[1][4][5]

-

The Sₙ2 Pathway (Concerted Attack): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[6] For 2,6-dibromobenzyl chloride, the transition state is highly crowded and energetically unfavorable due to steric clash with the ortho-bromo substituents. To favor this pathway, one must employ a strong, highly reactive nucleophile that can force the reaction despite the hindrance, typically in a polar aprotic solvent.[1]

-

The Sₙ1 Pathway (Stepwise Ionization): This two-step mechanism begins with the slow departure of the leaving group to form a resonance-stabilized benzylic carbocation.[2][3] This intermediate is then rapidly captured by a nucleophile.[2] This pathway circumvents the steric issue of the initial substrate because the key intermediate is a planar carbocation.[1] It is favored by conditions that stabilize the carbocation and the leaving group, such as polar protic solvents, and is more likely with weak nucleophiles.[1][7]

Application Notes and Experimental Protocols

The following protocols are designed as robust starting points for the nucleophilic substitution of 2,6-dibromobenzyl chloride. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol A: Ether Synthesis via Williamson Ether Synthesis (Sₙ2-Favored)

This protocol utilizes a strong alkoxide nucleophile to favor the Sₙ2 pathway for the synthesis of 2,6-dibromobenzyl ethers. The choice of a polar aprotic solvent is critical to maximize the reactivity of the nucleophile.[8]

Materials:

-

2,6-Dibromobenzyl chloride

-

Alcohol (e.g., ethanol, methanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.2 equivalents) and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Substitution Reaction: Dissolve 2,6-dibromobenzyl chloride (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared alkoxide solution.

-

Heat the reaction mixture to 50-60 °C and monitor its progress by Thin-Layer Chromatography (TLC). Due to steric hindrance, the reaction may require several hours (6-24 h).

-

Work-up: After completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol B: Azide Synthesis (Sₙ2)

The synthesis of 2,6-dibromobenzyl azide is a classic Sₙ2 reaction where the highly nucleophilic azide anion displaces the chloride.[9]

Materials:

-

2,6-Dibromobenzyl chloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides can be explosive; avoid heating to high temperatures.[9]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromobenzyl chloride (1.0 equivalent) and sodium azide (1.5 equivalents) in DMF.

-

Stir the reaction mixture vigorously at room temperature. The reaction may be gently heated (40-50 °C) to increase the rate if TLC analysis shows slow conversion. Monitor for 12-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with a significant volume of water and transfer to a separatory funnel.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: Do not use a high-temperature rotary evaporator bath.

-

Purification: The crude 2,6-dibromobenzyl azide is often of sufficient purity for subsequent steps. If necessary, it can be purified by careful column chromatography.

Protocol C: Amine Synthesis (Sₙ2)

This protocol describes the reaction with a primary or secondary amine. An excess of the amine is often used both as the nucleophile and as a base to neutralize the HCl generated during the reaction.[10][11]

Materials:

-

2,6-Dibromobenzyl chloride

-

Primary or secondary amine (e.g., pyrrolidine, benzylamine) (2.5 equivalents)

-

Acetonitrile or Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 2,6-dibromobenzyl chloride (1.0 equivalent) in acetonitrile or THF in a round-bottom flask.

-

Add the amine (2.5 equivalents) to the solution. A second, non-nucleophilic base like triethylamine can be used as an alternative to an excess of the reacting amine.[12]

-

Stir the mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

-

Work-up: Remove the solvent under reduced pressure.

-

Partition the residue between DCM and water.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the target amine product via flash column chromatography.

Quantitative Data & Reaction Parameters

While specific kinetic data for 2,6-dibromobenzyl chloride is not broadly published, the principles can be understood from related sterically hindered systems. The choice of solvent and nucleophile dictates the reaction outcome and rate.

| Reaction Type | Nucleophile | Solvent System | Probable Mechanism | Key Considerations |

| Ether Synthesis | Alkoxide (RONa) | Polar Aprotic (DMF, THF) | Sₙ2 | Strong nucleophile required to overcome steric barrier.[8] |

| Azide Synthesis | Azide (NaN₃) | Polar Aprotic (DMF, DMSO) | Sₙ2 | Excellent nucleophile; reaction proceeds reliably.[9] |

| Amine Synthesis | Amine (R₂NH) | Polar Aprotic (ACN, THF) | Sₙ2 | Excess amine or added base is necessary.[11] |

| Solvolysis | Alcohol (ROH), Water | Polar Protic (aq. Ethanol) | Sₙ1 | Weak nucleophile; reaction relies on carbocation formation.[7][13] |

Standard Experimental Workflow

The successful synthesis and isolation of products from 2,6-dibromobenzyl chloride follow a standardized workflow, ensuring reproducibility and purity.

References

- Smoot, J.T.; Demchenko, A.V. How the arming participating moieties can broaden the scope of chemoselective oligosaccharide synthesis by allowing the inverse armed-disarmed approach. J. Org. Chem.2008, 73, 8838–8850.

-

The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PMC. [Link]

-

Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

-

Nucleophilic Substitution Reactions. King Saud University. [Link]

-

Will allylic and benzylic halide prefer SN1 or SN2 reaction? Reddit. [Link]

-

Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

-

Nucleophilic Aromatic Substitution. University of Babylon. [Link]

-

Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Quora. [Link]

-

Experiment 8 — Kinetics of SN1 Solvolysis. Swarthmore College. [Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. [Link]

-

Reaction mechanisms: acid/acyl chloride with ammonia/amines. Doc Brown's Chemistry. [Link]

-

Nucleophilic Substitution Reactions. SlidePlayer. [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]

-

13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-6, PPT-21 SN1 Reactions. Cooch Behar Panchanan Barma University. [Link]

-

Rapid solvolyses of 2,6-dimethyl-and 2,4,6-trimethyl-benzoyl chlorides: model systems for solvent effects on the reactivity of acid chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

PREPARATION OF ETHERS. Cengage. [Link]

-

SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]

-

Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

-

Benzyl azide synthesis by azidonation. Organic Chemistry Portal. [Link]

-

Reactions of Amines. NDSU. [Link]

-

What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium? Quora. [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions. The Synthetic Rasta. [Link]

Sources

- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. quora.com [quora.com]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 13. amherst.edu [amherst.edu]

Application Note: Advanced Cross-Coupling of Sterically Hindered Benzyl Chlorides

Executive Summary

Coupling sterically hindered benzyl chlorides presents a dichotomy of challenges: the benzylic C-Cl bond is activated enough to be prone to side reactions (homocoupling, hydrolysis) yet the steric bulk (ortho-substitution, secondary/tertiary centers) severely retards the oxidative addition step in standard catalytic cycles.

While benzyl bromides are compliant substrates, benzyl chlorides require electron-rich catalyst systems to facilitate oxidative addition. When combined with steric hindrance (e.g., 2,6-disubstituted rings), standard

This guide details three high-performance catalyst systems specifically validated for these demanding substrates:

-

Pd-PEPPSI-IPent: The "flexible bulk" NHC system for extreme steric hindrance.

-

Pd-SPhos G4: The Buchwald dialkylbiaryl phosphine standard for reliability.

-

Ni-Catalyzed Reductive Coupling: A radical-based alternative that bypasses traditional transmetallation bottlenecks.

Catalyst Selection Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal catalyst based on substrate architecture and coupling partner.

Figure 1: Decision matrix for selecting catalysts based on steric demand and coupling partner.

Detailed Catalyst Profiles & Protocols

A. The "Steric Bulldozer": Pd-PEPPSI-IPent

Best For: Tetra-ortho-substituted biaryls, secondary benzylic chlorides.

Mechanism & Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform utilizes N-Heterocyclic Carbene (NHC) ligands.[1] The IPent variant (Isopentyl) is superior to the older IPr variant for hindered substrates.

-

Flexible Bulk: The isopentyl chains wrap around the metal center, creating a protective pocket that enforces reductive elimination of bulky partners while preventing catalyst decomposition.

-

Activation: The 3-chloropyridine ligand is a "throw-away" ligand. It dissociates rapidly to open the coordinate site for the oxidative addition of the C-Cl bond.

Protocol 1: Suzuki-Miyaura Coupling with Pd-PEPPSI-IPent[2]

| Parameter | Specification |

| Catalyst | Pd-PEPPSI-IPent (1–2 mol%) |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) |

| Base | |

| Temperature | 60°C – 80°C |

Step-by-Step Workflow:

-

Charge: In a glovebox or under Argon flow, add the benzyl chloride (1.0 equiv), boronic acid (1.5 equiv), and

(2.0 equiv) to a reaction vial. -

Catalyst Addition: Add Pd-PEPPSI-IPent (1.0 mol%). Note: This catalyst is air-stable as a solid, but the active species is oxygen-sensitive.

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Degas: Sparge with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles.

-

Reaction: Seal and heat to 60°C.

-

Visual Check: The reaction should turn from a light yellow (precatalyst) to a dark amber/brown (active species). A black precipitate indicates catalyst death (palladium black formation).

-

-

Workup: Filter through a pad of Celite/Silica to remove Pd residues. Concentrate and purify via flash chromatography.

B. The "Precision Tool": Pd-SPhos G4

Best For: General hindered couplings, substrates with sensitive functional groups.

Mechanism & Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a Buchwald dialkylbiaryl phosphine.

-

Pd-O Interaction: The methoxy group on the lower ring interacts with the Pd center, stabilizing the monoligated Pd(0) species, which is the active catalyst.

-

G4 Precatalyst: The Generation 4 (G4) precatalyst utilizes a methyl-substituted biphenyl backbone that ensures rapid reduction to Pd(0) even at room temperature, avoiding the induction periods common with Pd(OAc)2 + Ligand mixtures.

Protocol 2: Negishi Coupling with Pd-SPhos G4

| Parameter | Specification |

| Catalyst | SPhos Pd G4 (1–3 mol%) |

| Solvent | THF (Anhydrous) |

| Reagent | Organozinc halide (R-ZnX) |

| Temperature | 25°C – 50°C |

Step-by-Step Workflow:

-

Reagent Prep: Prepare or titrate your organozinc reagent to ensure accurate stoichiometry.

-

Charge: Add benzyl chloride (1.0 equiv) and SPhos Pd G4 (2 mol%) to a dry Schlenk tube under Argon.

-

Solvent: Add anhydrous THF.

-

Addition: Dropwise add the organozinc reagent (1.3 equiv) over 5 minutes.

-

Exotherm Warning: Negishi couplings can be exothermic. Start at 0°C if the scale is >5 mmol.

-

-

Monitoring: Stir at room temperature. If conversion is <50% after 2 hours, heat to 50°C.

-

Quench: Carefully quench with saturated

solution (gas evolution possible).

C. The "Radical Bypass": Nickel-Catalyzed Reductive Coupling

Best For: Secondary/Tertiary benzyl chlorides, coupling with alkyl halides (sp3-sp3).

Mechanism & Rationale: Unlike Pd, which relies on a concerted oxidative addition (sensitive to sterics), Nickel can access Single Electron Transfer (SET) pathways. This generates a benzylic radical which is less sensitive to steric crowding at the carbon center.

-

Reductive Strategy: This protocol uses a metallic reductant (

or

Protocol 3: Reductive Cross-Electrophile Coupling

| Parameter | Specification |

| Catalyst | |

| Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%) |

| Reductant | Manganese powder ( |

| Additive | NaI (0.5 equiv) - Crucial for in-situ Finkelstein |

| Solvent | DMA or DMF (Anhydrous) |

Step-by-Step Workflow:

-

Activation: If using commercial Mn powder, activate it by washing with dilute HCl, then water, acetone, and ether, followed by drying under vacuum.

-

Catalyst Premix: In a vial, mix

and dtbbpy in DMA. Stir until a deep green complex forms. -

Reaction Assembly: Add Benzyl Chloride (1.0 equiv), Aryl Bromide (1.2 equiv), activated Mn (2.0 equiv), and NaI (0.5 equiv).

-

Initiation: Add the pre-formed Ni-catalyst solution.

-

Conditions: Heat to 60°C with vigorous stirring.

-

Why NaI? It converts the Benzyl-Cl to a transient Benzyl-I, which is much faster to react with Ni, keeping the radical concentration optimal.

-

-

Workup: Quench with dilute HCl to dissolve excess Mn. Extract with Ethyl Acetate.

Mechanistic Pathway Visualization (Pd-PEPPSI)

Understanding the "Throw-Away" ligand concept is vital for troubleshooting PEPPSI reactions.

Figure 2: The activation and catalytic cycle of Pd-PEPPSI-IPent. Note the formation of the bulky, electron-rich 12-electron species.

Troubleshooting & Critical Control Points

| Observation | Diagnosis | Corrective Action |

| Reaction stays light yellow (Pd) | Catalyst not activating. | Increase Temp by 10°C; Add a trace of reducing agent (e.g., formate) if not using G4. |

| Immediate Black Precipitate | "Pd Black" formation. Ligand detached. | Oxygen leak? Ensure strict inert atmosphere. Switch to higher ligand:Pd ratio (e.g., 2:1 for SPhos). |

| Low Conversion (Benzyl Cl remains) | Oxidative addition failure. | Switch from SPhos to PEPPSI-IPent . Add NaI (0.5 equiv) to generate Benzyl-I in situ. |

| Homocoupling (Bibenzyl formed) | Slow Transmetallation. | Add the Benzyl Chloride slowly (syringe pump) to the mixture of Catalyst + Nucleophile. |

Safety Considerations

-

Benzyl Chlorides: Potent lacrimators and alkylating agents. Always handle in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.

-

Nickel Compounds: Nickel is a sensitizer and potential carcinogen. Use double gloves.

-

Pressurized Vials: Heating closed vials to 80°C generates pressure. Use rated pressure vials with crimp tops, not standard screw caps.

References

-

Organ, M. G. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009, 48(13), 2383–2387. [Link]

-

Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2007, 129(10), 3358–3365. [Link]

-

Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles."[3] Accounts of Chemical Research, 2015, 48(6), 1767–1775. [Link]

-

Navarro, O., et al. "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2003, 125(52), 16194–16195. [Link]

Sources

- 1. Pd-PEPPSI-IPentCl : A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thebarriaultlab.com [thebarriaultlab.com]

- 3. Nickel-catalyzed reductive benzylation of tertiary alkyl halides with benzyl chlorides and chloroformates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Technical Application Note: High-Fidelity Synthesis of 2,6-Dibromobenzyl Alcohol

Executive Summary

The conversion of 2,6-dibromobenzyl chloride to 2,6-dibromobenzyl alcohol presents a unique challenge in nucleophilic substitution chemistry. Unlike unhindered benzyl halides, the 2,6-disubstitution pattern introduces significant steric bulk that retards standard

This Application Note outlines two validated protocols:

-

The Acetate Two-Step Protocol (Method A): The industry "Gold Standard" for high-purity applications (API synthesis), minimizing dimerization side-products.

-

Direct Hydrolysis (Method B): A rapid, single-step protocol suitable for early-stage discovery where speed outweighs absolute purity.

Mechanistic Insight & Chemical Strategy

The "Ortho Effect" and Steric Shielding

The primary failure mode in this synthesis is the formation of bis(2,6-dibromobenzyl) ether (dimerization). In direct basic hydrolysis, the product alcohol competes with the hydroxide ion as a nucleophile. Due to the steric crowding at the benzylic carbon (shielded by two large bromine atoms), the reaction rate is slower, requiring higher temperatures. These conditions often favor the thermodynamic ether product if the concentration of the alcohol intermediate rises significantly.

To mitigate this, Method A utilizes an acetate nucleophile. Acetate is less basic than hydroxide and, once the ester is formed, it cannot act as a nucleophile to displace another chloride, effectively "capping" the molecule until the controlled hydrolysis step.

Reaction Scheme Visualization

Figure 1: Mechanistic pathways showing the Acetate Route (Green) protecting against dimerization (Red).

Method A: The Acetate Two-Step Protocol (Recommended)

Best for: GLP/GMP synthesis, scale-up (>10g), and drug substance intermediates.

Materials

-

Substrate: 2,6-Dibromobenzyl chloride (1.0 equiv)[1]

-

Reagent: Sodium Acetate (anhydrous, 1.5 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) or Acetic Acid (AcOH)

-

Hydrolysis Base: Sodium Hydroxide (2.0 equiv, 4M aqueous)

Step-by-Step Protocol

Step 1: Acetoxylation

-

Setup: Charge a round-bottom flask with 2,6-dibromobenzyl chloride (10.0 g, 35 mmol) and anhydrous Sodium Acetate (4.3 g, 52.5 mmol).

-

Solvation: Add DMF (50 mL). Note: DMF is preferred over Acetic Acid for faster rates due to its polar aprotic nature enhancing acetate nucleophilicity.

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Stir vigorously.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting chloride (

) should disappear, replaced by the acetate ester ( -

Workup: Cool to room temperature. Pour into ice-water (200 mL). The solid acetate intermediate usually precipitates. Filter and wash with water.[3] If oil forms, extract with Ethyl Acetate, wash with brine, and concentrate.

Step 2: Hydrolysis[4]

-

Solvation: Dissolve the crude acetate from Step 1 in Methanol (50 mL).

-

Basification: Add 4M NaOH solution (18 mL).

-

Reaction: Stir at Room Temperature for 1 hour. Note: Heating is rarely necessary and increases dimerization risk.

-

Quench & Isolation: Neutralize with 1M HCl to pH ~7. Remove Methanol under reduced pressure.[2]

-

Extraction: Extract the aqueous residue with Dichloromethane (DCM) (

mL). -

Purification: Dry organic layers over

and concentrate. Recrystallize from Hexane/Toluene if necessary.

Method B: Direct Hydrolysis (Rapid Route)

Best for: Small scale (<1g), quick reference standards, non-critical purity.

Materials

-

Substrate: 2,6-Dibromobenzyl chloride[1]

-

Solvent: 1,4-Dioxane / Water (1:1 mixture)

-

Base: Calcium Carbonate (

) or Sodium Carbonate (

Step-by-Step Protocol

-

Setup: Dissolve 2,6-dibromobenzyl chloride (1.0 g) in 1,4-Dioxane (10 mL).

-

Addition: Add Water (10 mL) and

(2.0 equiv). Note: Carbonate is preferred over Hydroxide to maintain a lower pH, reducing ether formation. -

Reflux: Heat the mixture to reflux (

) for 12–24 hours.-

Critical Control Point: Ensure high dilution (approx 0.1 M) to prevent intermolecular dimerization.

-

-

Workup: Cool, filter off inorganic salts. Concentrate to remove Dioxane. Extract the aqueous slurry with Ethyl Acetate.[3]

Process Analytical Technology (PAT) & Troubleshooting

Comparison of Methods

| Feature | Method A (Acetate) | Method B (Direct Hydrolysis) |

| Yield | High (85-95%) | Moderate (60-75%) |

| Purity | >98% (HPLC) | 90-95% (contains dimer) |

| Time | 6-8 hours (Total) | 12-24 hours |

| Complexity | 2 Steps | 1 Step |

| Scalability | Excellent | Poor (Dimerization increases with conc.) |

Decision Workflow

Figure 2: Workflow for selecting the appropriate synthesis route based on purity requirements.

Safety & Handling

-

Lachrymator Hazard: 2,6-Dibromobenzyl chloride is a potent lachrymator (tear gas agent) and skin irritant.[1] All weighing and transfers must occur inside a functioning fume hood.

-

Waste Disposal: Aqueous waste from Method A contains DMF and should be segregated into non-halogenated organic waste streams, not general aqueous waste.

References

-

Process Chemistry of Benzyl Halides

-

Patent: Nippon Kayaku Co Ltd. (1988). Process for producing 2,6-dichlorobenzyl alcohol. EP0272674A2.

- Relevance: Describes the industrial acetate method for the 2,6-dichloro analog, directly applicable to the 2,6-dibromo substrate due to identical steric/electronic profiles.

-

-

Steric Effects in Nucleophilic Substitution

-

Source: LibreTexts Chemistry. (2023).[5] Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.

- Relevance: Validates the mechanistic explanation regarding the suppression of direct

-

-

Compound Data

-

Source: PubChem. 2,6-Dibromobenzyl alcohol (Compound).[1]

- Relevance: Verification of chemical properties and CAS registry (Note: CAS 18982-54-2 refers to the mono-bromo; specific 2,6-dibromo derivatives are often indexed in patent liter

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN108017522B - Preparation process of 2, 6-dibromobenzene methane sulfonyl chloride - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Strategic Utilization of 2,6-Dibromobenzyl Chloride in API Intermediate Synthesis

Executive Summary

2,6-Dibromobenzyl chloride is a specialized electrophile used to introduce the 2,6-dibromobenzyl moiety , a "privileged scaffold" in medicinal chemistry. This structural motif is critical for inducing specific conformational locks in drug molecules, particularly in SHP2 allosteric inhibitors and P2X3 antagonists .

Unlike standard benzyl halides, the 2,6-dibromo substitution pattern introduces severe steric hindrance around the benzylic carbon, significantly retarding

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 2,6-Dibromobenzyl chloride |

| CAS Number | Note: Often custom synthesized; Analog 2,6-Dibromobenzyl bromide is CAS 93701-32-7 |

| Molecular Formula | |

| Molecular Weight | 284.38 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMF, Toluene; Insoluble in water |

| Reactivity Class | Deactivated Alkylating Agent / Aryl Halide |

| Hazards | Corrosive, Lachrymator (Handle in Fume Hood) |

Mechanistic Insight: The "Steric Lock" Effect

The utility of 2,6-dibromobenzyl chloride lies in its ability to restrict bond rotation in the final drug molecule.

-

Conformational Control: The bulky bromine atoms at the ortho positions force the benzylic substituent (e.g., an amine or ether) out of the plane of the phenyl ring. This "perpendicular" conformation is often required to fit into tight hydrophobic pockets in enzymes like SHP2 (Src homology region 2 domain-containing phosphatase-2).

-

Reactivity Trade-off: These same bromines shield the benzylic carbon from nucleophilic attack. Standard

conditions used for benzyl chloride (e.g., -

Synthetic Versatility: The aryl bromide bonds are stable under alkylation conditions but reactive under Pd-catalysis, allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Application 1: Synthesis of SHP2 Inhibitor Intermediates (N-Alkylation)

This protocol describes the synthesis of a tert-butyl allyl(2,6-dibromobenzyl)carbamate precursor, a key intermediate in the synthesis of benzoazepinamine-based SHP2 inhibitors.

Experimental Logic

-

Solvent: DMF is chosen over Acetone/DCM to increase the reaction temperature and stabilize the transition state of the hindered

attack. -

Base: Cesium Carbonate (

) is preferred over Potassium Carbonate due to the "Cesium Effect," where the larger cation improves the solubility of the carbonate anion in organic solvents, enhancing nucleophilicity. -

Catalyst: Potassium Iodide (KI) is added to generate the in situ 2,6-dibromobenzyl iodide (Finkelstein reaction), which is a more reactive electrophile than the chloride.

Detailed Protocol

Reaction:

-

Preparation:

-

Addition:

-

Dissolve 2,6-dibromobenzyl chloride (1.0 equiv) in DMF (5 volumes).

-

Add Potassium Iodide (KI, 0.1 equiv) to the chloride solution and stir for 15 minutes (pre-activation).

-

Add the chloride/iodide solution dropwise to the amine mixture at 0°C over 30 minutes to prevent poly-alkylation.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT).

-

Heat to 60°C and stir for 12–18 hours.

-

Monitoring: Check HPLC/TLC for consumption of the benzyl chloride. (Note: The product will be less polar than the amine).

-

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF).

-

Wash the organic layer with saturated Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Yield Target: 75-85%.

-

Application 2: Site-Selective Suzuki Coupling

After the benzyl group is attached, the two bromine atoms can be used to build tricyclic cores or biaryl systems. The challenge is controlling mono- vs. bis-coupling.

Experimental Logic

-

Ligand Control: Use bulky phosphine ligands (e.g., SPhos or XPhos ) to facilitate oxidative addition into the sterically crowded C-Br bond.

-

Stoichiometry: Strict control of the boronic acid (1.05 equiv) is required to stop at the mono-arylated product.

Detailed Protocol

Reaction:

-

Setup:

-

In a reaction vial, combine the 2,6-dibromobenzyl intermediate (1.0 equiv), Aryl Boronic Acid (1.05 equiv),

(0.05 equiv), and SPhos (0.1 equiv). -

Add

(2.0 equiv).

-

-

Solvent System:

-

Add Toluene/Water (10:1 ratio).[2] The biphasic system is crucial for inorganic base solubility.

-

-

Execution:

-

Degas the mixture with Nitrogen for 10 minutes.

-

Heat to 80°C for 4–6 hours.

-

Critical Check: Monitor by LC-MS. If bis-coupling (>5%) is observed, lower temperature to 60°C.[1]

-

-

Isolation:

-

Filter through a Celite pad to remove Palladium black.

-

Extract with EtOAc, concentrate, and purify via chromatography.

-

Visualization of Synthetic Workflow

The following diagram illustrates the strategic pathway from the raw material to the SHP2 inhibitor scaffold, highlighting the critical decision points.

Figure 1: Synthetic workflow for converting 2,6-dibromobenzyl chloride into bioactive scaffolds, highlighting the critical alkylation and coupling steps.

Safety & Handling Protocols

-

Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear agents).

-

Protocol: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Quench glassware and spills with a 10% Ammonium Hydroxide or Sodium Thiosulfate solution to destroy the alkylating agent before removal from the hood.

-

-

Corrosivity: The hydrolysis of benzyl chloride releases HCl gas. Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent degradation.

References

-

SHP2 Inhibitor Synthesis

- Source: "Discovery of Potent and Orally-bioavailable Benzoazepinamine-based SHP2 Allosteric Inhibitors."

- Relevance: Describes the synthesis of Compound S5-2 (tert-Butyl allyl(2,6-dibromobenzyl)

-

Link:

-

Steric Hindrance in Alkylation

- Source: "Nucleophilic Substitution Reactions - Haloalkanes."

- Relevance: Mechanistic grounding for the reduced reactivity of 2,6-disubstituted benzyl halides.

-

Link:

-

Suzuki Coupling of Hindered Substrates

- Source: "Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor

-

Relevance: Protocols for coupling hindered benzyl and aryl halides.[2]

-

Link:

-

General Safety Data

- Source: "Safety Data Sheet - 2,6-Dichlorobenzyl bromide" (Analogous handling).

- Relevance: Safety protocols for lachrym

-

Link:

Sources

Application Notes & Protocols: Selective Grignard Reagent Formation from 2,6-Dibromobenzyl Chloride

Abstract

This document provides a comprehensive guide for the synthesis of a Grignard reagent from the sterically hindered and multifunctional substrate, 2,6-dibromobenzyl chloride. The inherent challenges, including the differential reactivity of the benzylic chloride and aryl bromides, and the steric hindrance imposed by the ortho-bromo substituents, are addressed through a detailed mechanistic discussion and a robust experimental protocol. This guide is intended for researchers, scientists, and drug development professionals engaged in complex organic synthesis where precise control over organometallic reagent formation is paramount.

Introduction: The Challenge of Selectivity and Steric Hindrance

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] The reaction, discovered by Victor Grignard, involves the insertion of magnesium metal into a carbon-halogen bond.[3] While the formation of Grignard reagents from simple alkyl or aryl halides is a cornerstone of organic chemistry, substrates bearing multiple and differentially reactive halide centers, such as 2,6-dibromobenzyl chloride, present significant synthetic challenges.

The primary hurdles in this specific transformation are twofold:

-

Chemoselectivity: The molecule contains three halogen atoms: a highly reactive benzylic chloride and two less reactive aryl bromides. Achieving selective insertion of magnesium at a single desired position is crucial to avoid a mixture of products.

-

Steric Hindrance: The two bromine atoms flanking the benzylic chloride group create a sterically congested environment around the carbon-chlorine bond, which can impede the approach of the magnesium surface and slow down the rate of Grignard formation.[4]

This application note will dissect these challenges and provide a protocol optimized for the selective formation of the Grignard reagent at the benzylic position, leaving the aryl bromides intact for potential downstream functionalization.

Mechanistic Considerations

The formation of a Grignard reagent is generally understood to proceed via a radical mechanism on the surface of the magnesium metal.[5][6][7] The process can be simplified into the following key steps:

-

Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-halogen bond of the organic halide.[5]

-

Radical Formation: This electron transfer leads to the formation of a radical anion, which then fragments to yield an organic radical and a halide anion.

-

Surface Reaction: The organic radical and the halide anion recombine on the magnesium surface with a magnesium(I) species to form the final Grignard reagent (R-MgX).

In the case of 2,6-dibromobenzyl chloride, the relative reactivity of the C-Cl and C-Br bonds dictates the outcome. Generally, the order of reactivity for organic halides in Grignard formation is I > Br > Cl.[8] However, the benzylic position significantly activates the C-Cl bond towards radical formation, making it the more probable site of initial reaction despite the typically lower reactivity of chlorides compared to bromides.

The steric hindrance from the ortho-bromine atoms can slow the reaction rate.[4] Overcoming this requires careful control of reaction conditions, including the choice of solvent and the method of magnesium activation.

Experimental Protocol

This protocol is designed for the selective formation of (2,6-dibromobenzyl)magnesium chloride. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the Grignard reagent by moisture.[9][10][11]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Dibromobenzyl chloride | ≥98% | (Specify Supplier) | Store in a desiccator. |

| Magnesium Turnings | High Purity | (Specify Supplier) | |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | (Specify Supplier) | Required to stabilize the Grignard reagent.[12] |

| Iodine | Crystal, Reagent Grade | (Specify Supplier) | Used as an activating agent.[12][13] |

| Saturated Aqueous Ammonium Chloride (NH4Cl) | For quenching the reaction.[13] |

Equipment

-

Three-neck round-bottom flask, flame-dried

-

Reflux condenser, flame-dried

-

Addition funnel, flame-dried

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) manifold

-

Heating mantle or oil bath

-

Ice-water bath

Step-by-Step Procedure

Workflow for Grignard Reagent Formation

Caption: Experimental workflow for the preparation of (2,6-dibromobenzyl)magnesium chloride.

-

Apparatus Setup: Assemble the flame-dried three-neck round-bottom flask with a reflux condenser, an addition funnel, and a gas inlet connected to an inert gas manifold. Place a magnetic stir bar in the flask.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer, exposing a fresh metal surface.[12][13]

-

Solvent Addition: Add a small amount of anhydrous THF via syringe, just enough to cover the magnesium turnings.

-

Initiation: In the addition funnel, prepare a solution of 2,6-dibromobenzyl chloride (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium suspension.

-

Reaction Start: Gently warm the flask with a heat gun or in a warm water bath to initiate the reaction.[14] Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling.[9] If the reaction does not start, crushing the magnesium turnings with a dry glass rod can help expose a fresh surface.[9][15]

-

Controlled Addition: Once the reaction has initiated, slowly add the remaining 2,6-dibromobenzyl chloride solution from the addition funnel at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic, so an ice-water bath should be kept on hand to control the reaction temperature if it becomes too vigorous.[2][10][16]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. The solution will typically appear as a cloudy, grayish mixture.[17]

-

Confirmation and Use: The concentration of the Grignard reagent can be determined by titration. The reagent is now ready for use in subsequent reactions.

Troubleshooting and Key Considerations

-

Failure to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry and the solvent is anhydrous.[10] Activation of magnesium is critical; in addition to iodine, a small amount of 1,2-dibromoethane can be used as an activating agent.[12] The observation of ethylene bubbles indicates successful activation.

-

Wurtz Coupling: A common side reaction is the coupling of the organic halide with the newly formed Grignard reagent. Slow, controlled addition of the halide solution at a suitable dilution helps to minimize this side reaction.

-